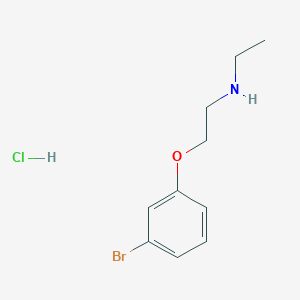

2-(3-bromophenoxy)-N-ethylethanamine hydrochloride

Description

2-(3-Bromophenoxy)-N-ethylethanamine hydrochloride is a halogenated phenoxyethylamine derivative with the molecular formula C₁₀H₁₅BrClNO and an average molecular weight of 280.59 g/mol . Structurally, it consists of a phenoxy ring substituted with a bromine atom at the meta position (3-bromo), linked via an ethanamine chain to an ethyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research.

Properties

IUPAC Name |

2-(3-bromophenoxy)-N-ethylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO.ClH/c1-2-12-6-7-13-10-5-3-4-9(11)8-10;/h3-5,8,12H,2,6-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNABDFCIJUSKNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCOC1=CC(=CC=C1)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenoxy)-N-ethylethanamine hydrochloride typically involves the reaction of 3-bromophenol with ethylene oxide to form 2-(3-bromophenoxy)ethanol. This intermediate is then reacted with ethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenoxy)-N-ethylethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: Formation of corresponding phenolic compounds.

Reduction: Formation of amine derivatives.

Substitution: Formation of iodophenoxy derivatives.

Scientific Research Applications

2-(3-Bromophenoxy)-N-ethylethanamine hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-bromophenoxy)-N-ethylethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group is believed to play a crucial role in binding to these targets, while the ethylethanamine backbone facilitates the compound’s overall activity. The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest that the compound may modulate neurotransmitter systems in the brain.

Comparison with Similar Compounds

2-(3-Chlorophenoxy)-N-ethylethanamine Hydrochloride

- Molecular Formula: C₁₀H₁₅Cl₂NO

- Key Difference : Chlorine replaces bromine at the 3-position.

- Impact : Chlorine’s smaller atomic radius and lower electronegativity may reduce steric hindrance and alter binding affinity compared to bromine. This compound is used in studies requiring less lipophilicity .

2-(4-Bromophenoxy)-N-ethylethanamine Hydrochloride

- Molecular Formula: C₁₀H₁₅BrClNO

- Key Difference : Bromine is at the para (4-) position instead of meta (3-).

- Suppliers include AKOS027426969 and MCULE-5916632575 .

2-(2-Bromophenoxy)-N-ethylethanamine Hydrochloride

- Molecular Formula: C₁₀H₁₅BrClNO

- Key Difference : Bromine at the ortho (2-) position.

- Impact: Ortho-substitution introduces steric hindrance, which may reduce receptor accessibility. This compound is cataloged under MDL No. MFCD08069073 .

Analogs with Non-Halogen Substituents

2-(3-Methylphenoxy)-N-ethylethanamine Hydrochloride

- Molecular Formula: C₁₁H₁₈ClNO

- Key Difference : Methyl group replaces bromine at the 3-position.

- Impact: The methyl group increases hydrophobicity but lacks halogen-specific interactions. This analog has a lower molecular weight (215.72 g/mol) and is used in studies exploring non-halogenated aryloxyethylamines .

N-Ethylethanamine Hydrochloride (Diethylamine Hydrochloride)

- Molecular Formula : C₄H₁₂ClN

- Key Difference: Simplest analog without the phenoxy group.

- It is a common reagent for salt formation in organic synthesis .

Pharmacologically Relevant Analogs

1-(3-Bromophenyl)-N-methylethanamine Hydrochloride

- Molecular Formula : C₉H₁₃BrClN

- Key Difference: Methylamine replaces ethylamine, and the phenoxy group is absent.

- This compound is linked to psychoactive research .

Clomiphene Citrate Impurity (N-Desethyl-E-Clomiphene Hydrochloride)

- Molecular Formula: C₂₄H₂₃Cl₂NO

- Key Difference : A complex aryloxyethylamine with a diphenylethenyl group.

- Impact : Demonstrates the role of extended aromatic systems in selective estrogen receptor modulation .

Comparative Data Table

Key Findings and Implications

- Halogen Position : Meta-substituted bromine (3-) balances electronic effects and steric bulk, making it preferable for target engagement in drug design .

- Halogen Type : Bromine’s larger size and polarizability enhance binding affinity compared to chlorine in receptor-ligand interactions .

- Amine Modifications : Ethylamine derivatives exhibit better solubility and pharmacokinetics than methylamine analogs .

Biological Activity

2-(3-bromophenoxy)-N-ethylethanamine hydrochloride is a compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromophenoxy group attached to an ethylamine moiety, which contributes to its pharmacological properties. The presence of the bromine atom may influence the compound's reactivity and interaction with biological targets.

Research indicates that compounds similar to this compound may exhibit their biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are crucial in the biosynthesis of prostaglandins, which play significant roles in inflammation and pain signaling.

Inhibition of COX Enzymes

A study evaluated various derivatives for their ability to inhibit COX-1 and COX-2 enzymes. The results showed that certain derivatives demonstrated potent inhibitory activity, with IC50 values comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib. For instance, one derivative exhibited an IC50 value of 0.04 ± 0.01 μmol against COX-2, indicating strong anti-inflammatory potential .

Anti-inflammatory Activity

In vivo studies using carrageenan-induced paw edema models have demonstrated that compounds structurally related to this compound possess significant anti-inflammatory effects. The effective doses (ED50) were found to be comparable to those of traditional anti-inflammatory agents, suggesting that this class of compounds could serve as viable alternatives in pain management therapies .

Cytotoxicity and Selectivity

While evaluating the cytotoxic effects on various cancer cell lines, it was noted that some derivatives exhibited selective toxicity towards tumor cells while sparing normal cells. This selectivity is crucial for reducing side effects commonly associated with chemotherapy. For example, one derivative showed a higher cytotoxic effect against breast cancer cells compared to normal fibroblasts, indicating a potential therapeutic window for further development .

Data Tables

| Compound | Target | IC50 (μmol) | ED50 (μmol) |

|---|---|---|---|

| This compound | COX-2 | 0.04 ± 0.01 | - |

| Derivative A | COX-1 | 0.05 ± 0.02 | - |

| Derivative B | Cancer Cell Line | - | 11.60 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.